Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-
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Overview
Description
Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-: is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an aminooxyacetyl group and a phenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazolopiperazine derivatives, while substitution reactions can produce a variety of substituted piperazines .
Scientific Research Applications
Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-[(aminooxy)acetyl]-4-methyl-
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
- Piperazine, 1-[(aminooxy)acetyl]-4-methyl- (9CI)
Uniqueness
Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
398507-80-7 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-aminooxy-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C12H17N3O2/c13-17-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2 |
InChI Key |
BLQSENNYARVVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON |
Origin of Product |
United States |
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